4-Methyl-3-[(pentan-2-yl)amino]benzonitrile
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Overview
Description
4-Methyl-3-[(pentan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C13H18N2. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a pentan-2-ylamino group attached to the benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully monitored to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(pentan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
4-Methyl-3-[(pentan-2-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: A simpler derivative of benzonitrile with only a methyl group attached.
Pentan-2-ylamine: An amine with a similar alkyl chain structure.
Benzonitrile: The parent compound without any substituents.
Uniqueness
4-Methyl-3-[(pentan-2-yl)amino]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized materials .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-methyl-3-(pentan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-5-11(3)15-13-8-12(9-14)7-6-10(13)2/h6-8,11,15H,4-5H2,1-3H3 |
InChI Key |
MVBPUYLSANHBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=CC(=C1)C#N)C |
Origin of Product |
United States |
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